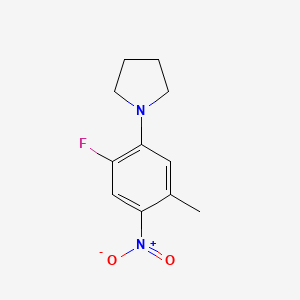
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as ALA-LA-Nt-oxide, is a synthetic compound that has gained attention in scientific research due to its potential as an antioxidant and anti-inflammatory agent.
作用机制
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide exerts its antioxidant and anti-inflammatory effects by activating the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against neurotoxicity. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has also been shown to have anti-cancer properties, particularly in breast and prostate cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide is its high purity and yield, which makes it suitable for use in lab experiments. It also has low toxicity and is stable under various conditions. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide research. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its anti-cancer properties, particularly in breast and prostate cancer cells. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, more studies are needed to determine the optimal dosage and administration of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide.
合成方法
The synthesis of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide involves the reaction of 2-mercaptothiazoline with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of allyl bromide and sodium hydride. The resulting product is then oxidized with hydrogen peroxide to yield 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide. This method has been optimized to yield a high purity product with a yield of over 80%.
科学研究应用
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have anti-cancer properties, particularly in breast and prostate cancer cells.
属性
IUPAC Name |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-4-5-21-15-17-11(14(18)22-15)7-9-6-10(16)13(20-3)12(8-9)19-2/h4,6-8H,1,5H2,2-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJOUWSUAGOQE-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-chloro-4,5-dimethoxybenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B5060560.png)
![1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine](/img/structure/B5060574.png)
![N-(2-{[(2-methoxyphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5060586.png)

![N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5060598.png)
![2,2,2-trifluoro-1-{1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5060608.png)

![ethyl N-[(2-amino-5-bromophenyl)(phenyl)methyl]glycinate](/img/structure/B5060620.png)
![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5060625.png)

![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5060643.png)
![N-(3,4-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5060651.png)
![(5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5060658.png)
![N,4,6-trimethyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-pyran-5-carboxamide](/img/structure/B5060665.png)